Compound Description: This compound is a key intermediate in the synthesis of a series of Schiff bases []. It is synthesized using the Gewald reaction, which involves the condensation of furfuryl amine and ethyl cyanoacetate, followed by reaction with p-chloroacetophenone, sulfur, and diethyl amine [].
Relevance: SM-4 shares a significant structural similarity with N-(furan-2-ylmethyl)-4-(4-methylphenylsulfonamido)butanamide. Both compounds contain a furan-2-ylmethyl carboxamido group linked to a heterocyclic ring. While N-(furan-2-ylmethyl)-4-(4-methylphenylsulfonamido)butanamide possesses a butanamide linker and a 4-methylphenylsulfonamide substituent, SM-4 has a thiophene ring directly attached to the carboxamido group and a 4-chlorophenyl substituent [].
Compound Description: Identified as a potential taste-enhancing compound, S-((4-amino-2-methylpyrimidin-5-yl)methyl)-L-cysteine is formed from thiamine through Maillard-type reactions []. It exhibits kokumi taste activity with a taste threshold concentration between 35 and 120 µmol/L [].
Relevance: While not directly analogous in structure, this compound highlights the potential taste-modulating properties of molecules containing heterocyclic rings like the furan ring in N-(furan-2-ylmethyl)-4-(4-methylphenylsulfonamido)butanamide []. The presence of amino and sulfur-containing groups in both compounds further emphasizes their potential for interacting with taste receptors.
Compound Description: This compound, also derived from thiamine via Maillard-type reactions, influences kokumi taste activity []. Its taste threshold concentration ranges from 35 to 120 µmol/L [].
Relevance: Similar to the previous compound, the presence of heterocyclic rings, amine groups, and sulfur atoms in both 3-(((4-amino-2-methylpyrimidin-5-yl)methyl)thio)-5-hydroxypentan-2-one and N-(furan-2-ylmethyl)-4-(4-methylphenylsulfonamido)butanamide suggests a potential for interaction with taste receptors, although their structures are not directly comparable [].
Compound Description: This thiamine derivative, formed through Maillard-type reactions, contributes to kokumi taste activity and has a taste threshold concentration between 35 and 120 µmol/L [].
Relevance: This compound is particularly interesting because it also contains a furan ring, although positioned differently than in N-(furan-2-ylmethyl)-4-(4-methylphenylsulfonamido)butanamide []. The shared presence of this heterocycle, along with amine and sulfur-containing groups, suggests potential similarities in their interactions with biological systems, particularly those involved in taste perception.
Compound Description: CU-CPD103 is a potent inhibitor of the interferon signaling pathway, acting specifically on the JAK/STAT1 pathway []. It exhibits anti-inflammatory properties by suppressing nitric oxide (NO) signaling [].
Relevance: This compound exhibits a striking structural similarity to N-(furan-2-ylmethyl)-4-(4-methylphenylsulfonamido)butanamide. Both share a furan-2-ylmethyl carbamate core. The key difference lies in the substituent attached to the carbamate nitrogen. CU-CPD103 has a bulky substituent featuring a benzothiazole ring system and a benzoyl group, while N-(furan-2-ylmethyl)-4-(4-methylphenylsulfonamido)butanamide has a butanamide chain with a 4-methylphenylsulfonamide group. This highlights how seemingly minor structural variations can significantly alter biological activity and target specificity [].
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